Methyl 4-chloro-1-(3-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate
CAS No.: 866051-44-7
Cat. No.: VC4411518
Molecular Formula: C12H8Cl2N2O3
Molecular Weight: 299.11
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866051-44-7 |
|---|---|
| Molecular Formula | C12H8Cl2N2O3 |
| Molecular Weight | 299.11 |
| IUPAC Name | methyl 4-chloro-1-(3-chlorophenyl)-6-oxopyridazine-3-carboxylate |
| Standard InChI | InChI=1S/C12H8Cl2N2O3/c1-19-12(18)11-9(14)6-10(17)16(15-11)8-4-2-3-7(13)5-8/h2-6H,1H3 |
| Standard InChI Key | SMESKRFRBWFNCG-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=NN(C(=O)C=C1Cl)C2=CC(=CC=C2)Cl |
Introduction
Chemical Identity and Structural Characteristics
The compound’s molecular formula is C₁₂H₈Cl₂N₂O₃, with a molecular weight of 299.11 g/mol . Its structure features a pyridazine ring substituted at the 1-position with a 3-chlorophenyl group, a chlorine atom at the 4-position, and a methyl carboxylate ester at the 3-position. The SMILES representation (COC(=O)C1=NN(C(=O)C=C1Cl)C2=CC(=CC=C2)Cl) and InChIKey (SMESKRFRBWFNCG-UHFFFAOYSA-N) confirm its stereochemical configuration .
The pyridazine ring’s electron-deficient nature, combined with the electron-withdrawing chloro and carbonyl groups, influences its reactivity. The 3-chlorophenyl substituent enhances lipophilicity, potentially improving membrane permeability in biological systems.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves a multi-step process:
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Formation of 3-Chlorophenylhydrazine: Reaction of 3-chlorobenzoyl chloride with hydrazine hydrate.
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Cyclization with Methyl Acetoacetate: The hydrazine intermediate reacts with methyl acetoacetate under reflux conditions to form the pyridazine ring.
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Chlorination: Introduction of the chlorine atom at the 4-position using chlorinating agents like phosphorus oxychloride.
Industrial Production
Industrial methods employ continuous flow reactors to optimize yield (reported >75%) and purity (>98%). Automated systems control parameters such as temperature (80–120°C) and solvent composition (e.g., ethanol or DMF).
Table 1: Key Synthesis Parameters
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Hydrazine Formation | 3-Chlorobenzoyl chloride, hydrazine | 85% | 90% |
| Cyclization | Methyl acetoacetate, reflux, 12 hrs | 70% | 95% |
| Chlorination | PCl₅, 60°C, 6 hrs | 65% | 98% |
Chemical Reactivity and Reaction Mechanisms
Oxidation
Treatment with KMnO₄ or H₂O₂ oxidizes the oxo group, forming carboxylic acid derivatives.
Reduction
NaBH₄ or LiAlH₄ reduces the carbonyl group to a hydroxyl moiety, enabling further functionalization.
Nucleophilic Substitution
The 4-chloro group undergoes substitution with amines or thiols, yielding analogs with modified biological activity.
Pharmacological Research and Biological Activity
Anticancer Activity
In vitro studies demonstrate apoptosis induction in HeLa and MCF-7 cell lines via:
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Enzyme Inhibition: Targeting topoisomerase II (IC₅₀ = 12 µM).
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Cell Cycle Arrest: G2/M phase arrest at 20 µM.
Applications in Organic Synthesis
The compound serves as a precursor for:
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Heterocyclic Derivatives: Pyrazole and triazole hybrids via [3+2] cycloadditions.
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Ligand Synthesis: Coordination complexes with transition metals (e.g., Cu²⁺, Zn²⁺) for catalytic applications.
Comparative Analysis with Structural Analogues
Table 3: 3-Chloro vs. 4-Chlorophenyl Analogues
| Property | 3-Chlorophenyl Derivative | 4-Chlorophenyl Derivative |
|---|---|---|
| CAS Number | 866051-44-7 | 129109-19-9 |
| Melting Point | Not reported | 167–169°C |
| Boiling Point | 405.6°C | 405.5°C |
| Anticancer IC₅₀ | 12 µM | 18 µM |
The 3-chloro isomer exhibits superior bioactivity, likely due to enhanced steric interactions with target enzymes .
Recent Advances and Future Directions
Recent studies highlight pyridazine derivatives as PARP-1 inhibitors (IC₅₀ = 5 nM in analogs). Future work should explore:
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Structure-Activity Relationships (SAR): Modifying the carboxylate group.
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Nanoparticle Delivery: Improving bioavailability for in vivo models.
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